molecular formula C12H14ClN3O2 B8487334 2-Chloro-3-(2,2-dimethoxyethylamino)quinoxaline

2-Chloro-3-(2,2-dimethoxyethylamino)quinoxaline

Cat. No. B8487334
M. Wt: 267.71 g/mol
InChI Key: VPDLDNPQNDDZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(2,2-dimethoxyethylamino)quinoxaline is a useful research compound. Its molecular formula is C12H14ClN3O2 and its molecular weight is 267.71 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

3-chloro-N-(2,2-dimethoxyethyl)quinoxalin-2-amine

InChI

InChI=1S/C12H14ClN3O2/c1-17-10(18-2)7-14-12-11(13)15-8-5-3-4-6-9(8)16-12/h3-6,10H,7H2,1-2H3,(H,14,16)

InChI Key

VPDLDNPQNDDZSK-UHFFFAOYSA-N

Canonical SMILES

COC(CNC1=NC2=CC=CC=C2N=C1Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5.0 g of 2,3-dichloroquinoxaline and 5.5 ml of aminoacetaldehyde dimethyl acetal in 75 ml of ethanol is refluxed for 4 h. After concentrating under vacuum, the resulting mixture is added with water and extracted with ethyl acetate. The organic extracts are then washed with saturated NaCl, dried and evaporated. The residue is finally chromatographed on SiO2 (eluent: CH2Cl2), thereby obtaining 5.0 g of 2-chloro-3-(2,2-dimethoxyethylamino)quinoxaline (IR (KBr): 3347, 2936, 1580, 1523, 1129 cm-1). 4.5 g of this product are then treated with 20 ml of 48% HBr and the mixture is refluxed for 4 h. After cooling down, the mixture is neutralized with aqueous NaOH and the resulting precipitate is filtered under vacuum and dried to obtain 3.2 g of imidazo[1,2-a]quinoxalin-4(5H)-one (m.p. >300° C.)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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